molecular formula C10H9ClO2 B8125409 Methyl 2-chloro-6-vinylbenzoate

Methyl 2-chloro-6-vinylbenzoate

Cat. No.: B8125409
M. Wt: 196.63 g/mol
InChI Key: MXDDCSHWAVDSPO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-vinylbenzoate is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoic acid, featuring a chlorine atom at the 2-position and a vinyl group at the 6-position, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-vinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-6-vinylbenzoic acid with methanol in the presence of an acid catalyst. Another method includes the Suzuki-Miyaura coupling reaction, where 2-chloro-6-bromobenzoate is reacted with vinylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-vinylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-6-vinylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-vinylbenzoate in chemical reactions involves the reactivity of its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the vinyl group can undergo addition reactions. The ester group can be hydrolyzed or reduced, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-6-vinylbenzoate is unique due to the presence of both the chlorine atom and the vinyl group, which provide a combination of reactivity and versatility in various chemical transformations. This makes it a valuable compound in synthetic organic chemistry and materials science .

Properties

IUPAC Name

methyl 2-chloro-6-ethenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-3-7-5-4-6-8(11)9(7)10(12)13-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDDCSHWAVDSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-6-chlorobenzoate (7.5 g, 0.03 mol) and potassium trifluoro(vinyl)borate (6.07 g, 0.045 mol) in dioxane and H2O (10:1, 100 mL) was added Pd(dppf)Cl2 (739 mg, 0.906 mmol), and sodium carbonate (6.4 g, 0.06 mol) at RT. The reaction mixture was heated at 100° C. for 12 hours under a nitrogen atmosphere. The mixture was subsequently concentrated in vacuo and diluted with water. The aqueous phase was extracted with EtOAc (3×100 mL). The organic layers were combined, washed with brine, dried over anhydrous Na2CO3, filtered, and concentrated. The crude product was purified by column chromatography eluting with a gradient of EtOAc (0-90%) and PE to give the title compound (6.7 g, 85%). 1H NMR (400 MHz, CDCl3) δ ppm 7.39-7.41 (m, 1H), 7.22-7.26 (m, 2H), 6.55-6.62 (m, 1H), 5.68 (d, J=17.2 Hz, 1H), 5.31 (d, J=11.2 Hz, 1H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
739 mg
Type
catalyst
Reaction Step One
Yield
85%

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